molecular formula C8H10N2O3 B11080753 Benzenecarboximidamide,N,3-dihydroxy-4-methoxy- CAS No. 352330-51-9

Benzenecarboximidamide,N,3-dihydroxy-4-methoxy-

Cat. No.: B11080753
CAS No.: 352330-51-9
M. Wt: 182.18 g/mol
InChI Key: HFPJMJWKZLRGNZ-UHFFFAOYSA-N
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Description

N’,3-Dihydroxy-4-methoxybenzenecarboximidamide is an organic compound with the molecular formula C8H10N2O3 It is known for its unique chemical structure, which includes both hydroxyl and methoxy functional groups attached to a benzene ring, along with a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3-Dihydroxy-4-methoxybenzenecarboximidamide typically involves the reaction of 3,4-dihydroxybenzoic acid with methoxyamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N’,3-Dihydroxy-4-methoxybenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’,3-Dihydroxy-4-methoxybenzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or specific acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

N’,3-Dihydroxy-4-methoxybenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’,3-Dihydroxy-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’,4-Dihydroxy-3-methoxybenzenecarboximidamide
  • N’,2-Dihydroxy-4-methoxybenzenecarboximidamide
  • N’,3-Dihydroxy-5-methoxybenzenecarboximidamide

Uniqueness

N’,3-Dihydroxy-4-methoxybenzenecarboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups in specific positions allows for unique reactivity and interactions compared to its analogs.

Properties

CAS No.

352330-51-9

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N',3-dihydroxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O3/c1-13-7-3-2-5(4-6(7)11)8(9)10-12/h2-4,11-12H,1H3,(H2,9,10)

InChI Key

HFPJMJWKZLRGNZ-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N\O)/N)O

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)O

Origin of Product

United States

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